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molecular formula C16H15N3O B8767291 7-Amino-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one CAS No. 734-44-1

7-Amino-2-methyl-3-(o-tolyl)quinazolin-4(3H)-one

Cat. No. B8767291
M. Wt: 265.31 g/mol
InChI Key: SWFRTLIVJQMMEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05283247

Procedure details

To a mixture of 2.0 g of iron powder (reduced) and 1.0 g 2-methyl-3-o-tolyl-7-nitro-4-quinazolone (0.0036 mole) in a test tube (8"×1") was added 2 ml of 1 N ammonium chloride and 8 ml ethanol. The mixture was warmed gently in a water bath until the initial vigorous reaction had subsided. The test tube was then heated in the water bath until the solvents had evaporated (about 1 hr). The residue was extracted with four 10 ml portions of benzene, and the extracts were suction-filtered. The filtrate was heated with stirring, and n-hexane was added to cloudiness. The suspension was placed in the refrigerator overnight, and the white crystals were removed by suction-filtration. The yield was 0.9 g (100%), mp 211°-212° C.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
2-methyl-3-o-tolyl-7-nitro-4-quinazolone
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
2 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:11]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[CH3:18])[C:10](=[O:19])[C:9]2[C:4](=[CH:5][C:6]([N+:20]([O-])=O)=[CH:7][CH:8]=2)[N:3]=1.[Cl-].[NH4+].C(O)C>[Fe].O>[CH3:1][C:2]1[N:11]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[CH3:18])[C:10](=[O:19])[C:9]2[C:4](=[CH:5][C:6]([NH2:20])=[CH:7][CH:8]=2)[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
2-methyl-3-o-tolyl-7-nitro-4-quinazolone
Quantity
1 g
Type
reactant
Smiles
CC1=NC2=CC(=CC=C2C(N1C1=C(C=CC=C1)C)=O)[N+](=O)[O-]
Name
Quantity
2 g
Type
catalyst
Smiles
[Fe]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed gently in a water bath until the initial
CUSTOM
Type
CUSTOM
Details
vigorous reaction
CUSTOM
Type
CUSTOM
Details
had evaporated (about 1 hr)
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with four 10 ml portions of benzene
FILTRATION
Type
FILTRATION
Details
the extracts were suction-filtered
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was heated
ADDITION
Type
ADDITION
Details
n-hexane was added to cloudiness
CUSTOM
Type
CUSTOM
Details
was placed in the refrigerator overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the white crystals were removed by suction-filtration

Outcomes

Product
Name
Type
Smiles
CC1=NC2=CC(=CC=C2C(N1C1=C(C=CC=C1)C)=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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